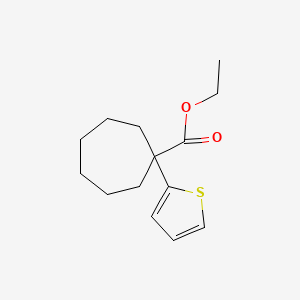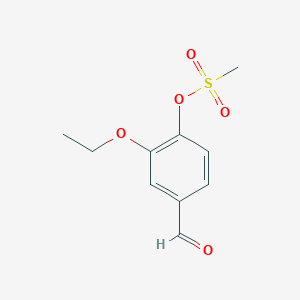
(2-ethoxy-4-formylphenyl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ethoxy-4-formylphenyl) methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-ethoxy-4-formyl-phenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester typically involves the esterification of methanesulfonic acid with 2-ethoxy-4-formyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions
(2-ethoxy-4-formylphenyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Methanesulfonic acid 2-ethoxy-4-carboxy-phenyl ester.
Reduction: Methanesulfonic acid 2-ethoxy-4-hydroxymethyl-phenyl ester.
Substitution: Methanesulfonic acid 2-alkoxy-4-formyl-phenyl ester.
科学研究应用
(2-ethoxy-4-formylphenyl) methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .
相似化合物的比较
Similar Compounds
- Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-hydroxymethyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-methanesulfonyloxymethyl-2-methoxy-phenyl ester
Uniqueness
(2-ethoxy-4-formylphenyl) methanesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The formyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C10H12O5S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
(2-ethoxy-4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C10H12O5S/c1-3-14-10-6-8(7-11)4-5-9(10)15-16(2,12)13/h4-7H,3H2,1-2H3 |
InChI 键 |
HTYSZVHRFXGDIN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
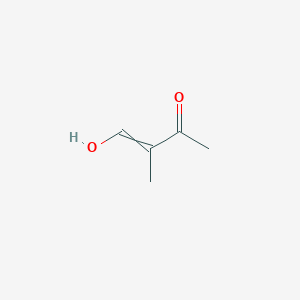
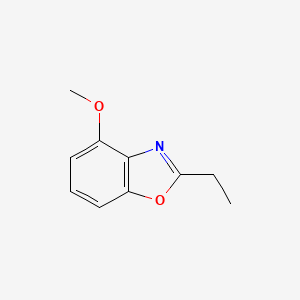
![1h-Pyrazole-3-carboxamide,4-iodo-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8527984.png)
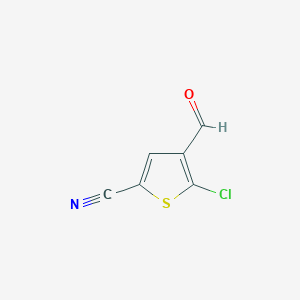
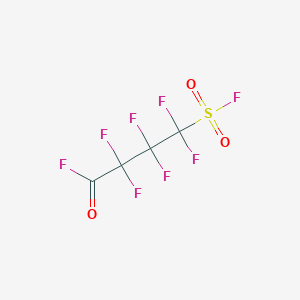
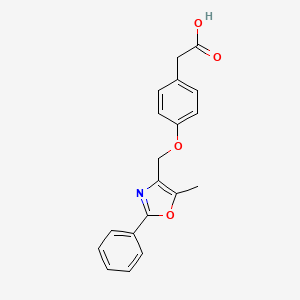
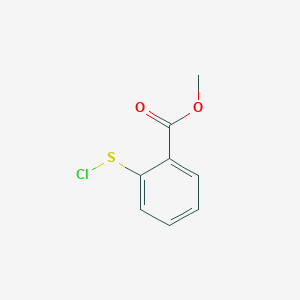
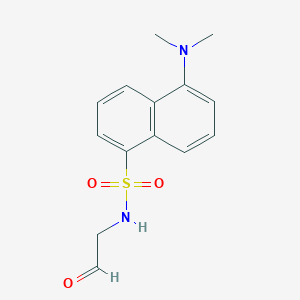
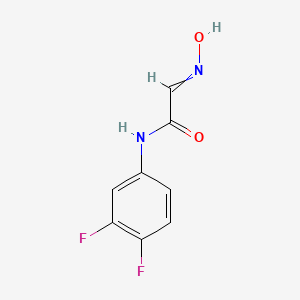
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
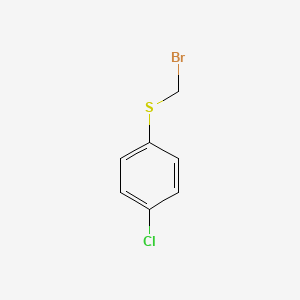
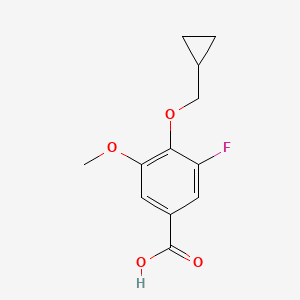
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)
